Cas no 88611-67-0 (N-(1-oxotetralin-6-yl)acetamide)

N-(1-oxotetralin-6-yl)acetamide is a synthetic organic compound characterized by its tetralone-derived structure with an acetamide functional group. This compound is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its well-defined molecular framework allows for precise modifications, making it valuable for medicinal chemistry applications. The presence of both the acetamide and ketone groups provides reactive sites for further derivatization, enabling the development of novel compounds with tailored properties. High purity and consistent quality ensure reliable performance in research and industrial processes. Its stability under standard conditions further enhances its utility in synthetic workflows.
N-(1-oxotetralin-6-yl)acetamide structure
88611-67-0 structure
Product name:N-(1-oxotetralin-6-yl)acetamide
CAS No:88611-67-0
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD00099461
CID:61187

N-(1-oxotetralin-6-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
    • N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
    • N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
    • Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
    • 6-Acetamido-1-tetralone
    • 6-Acetamidotetralone
    • 6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
    • WEBCZGJWXXPNHB-UHFFFAOYSA-N
    • Acetamide,N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
    • 6-Acetamido-tetralone
    • CDS1_001029
    • PubChem17583
    • Maybridge1_005781
    • 6-acetylamino-1-tetralone
    • Oprea1_724751
    • 6-(acetylamino)-1-tetralone
    • MLS000861004
    • DivK1c_002069
    • 6-(Acetylamino)tetralin-1-one
    • N-(1-oxotetralin-6-yl)acetamide
    • Acetamide, N-(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)- (7CI)
    • N-(5,6,7,8-Tetrahydro-5-oxo-2-naphthalenyl)acetamide (ACI)
    • MDL: MFCD00099461
    • Inchi: 1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)
    • InChI Key: WEBCZGJWXXPNHB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(=CC=2CCC1)NC(C)=O

Computed Properties

  • Exact Mass: 203.09500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Melting Point: 127-129 ºC
  • Boiling Point: 439.6℃ at 760 mmHg
  • PSA: 46.17000
  • LogP: 2.23700

N-(1-oxotetralin-6-yl)acetamide Security Information

  • Hazard Statement: Harmful
  • Hazard Category Code: R22
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

N-(1-oxotetralin-6-yl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(1-oxotetralin-6-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB226504-5 g
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; .
88611-67-0 95%
5g
€325.70 2022-09-01
Chemenu
CM141352-5g
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 95+%
5g
$179 2021-08-05
TRC
O990090-100mg
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0
100mg
$ 50.00 2022-06-03
abcr
AB226504-250 mg
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 95%; .
88611-67-0 95%
250MG
€102.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50410-5g
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0
5g
¥1336.0 2021-09-04
Apollo Scientific
OR26182-250mg
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 97%
250mg
£34.00 2024-05-24
Chemenu
CM141352-10g
6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one
88611-67-0 95+%
10g
$259 2021-08-05
eNovation Chemicals LLC
Y0985479-10g
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
88611-67-0 95%
10g
$350 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFS59-10G
N-(1-oxotetralin-6-yl)acetamide
88611-67-0 95%
10g
¥ 2,191.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NH899-50mg
N-(1-oxotetralin-6-yl)acetamide
88611-67-0 96%
50mg
68.0CNY 2021-07-12

N-(1-oxotetralin-6-yl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 50 min, 70 °C
Reference
Synthesis of 6-acetamido-1-tetralone
Yang, Yan-hui; Wang, Qing-he; Xiong, Xu-qiong; Wei, Qing; Cheng, Mao-sheng, Zhongguo Xinyao Zazhi, 2005, 14(2), 177-178

Production Method 2

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  10 °C; < 10 °C; 12 h, rt
Reference
Synthesis of 6-iodo-1-tetralone
Bian, Hua-dong; Cui, Tao; Huang, Long-jiang; Teng, Da-wei, Huaxue Yu Shengwu Gongcheng, 2013, 30(7), 41-43

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Nitromethane ;  1 h, 0 °C
1.2 Reagents: Aluminum chloride ;  rt; 30 min, rt
1.3 Reagents: Water
Reference
Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists
Kamata, Makoto; Yamashita, Toshiro; Imaeda, Toshihiro; Tanaka, Toshio; Terauchi, Jun; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5539-5552

Production Method 4

Reaction Conditions
1.1 Reagents: Chromium trioxide
Reference
Synthesis of 6-(dimethylamino)tetral-1-one and 5-dimethylaminoindan-1-one
Brown, Andrew T.; Hallas, Geoffrey; Lawson, Ronnie, Chemistry & Industry (London, 1981, (7), 248-9

Production Method 5

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride ,  Water
Reference
Synthesis of functionally substituted benzocyclanones
Allinger, Norman L.; Jones, Edward S., Journal of Organic Chemistry, 1962, 27, 70-6

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 24 °C
1.2 Solvents: Water ;  24 °C
Reference
Practical Synthesis of (3aR, 9bR)-8-Fluoro-7-(perfluoropropan-2-yl)-9b-(phenylsulfonyl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole: An Advanced Intermediate to Access the RORγt Inverse Agonist BMT-362265
Karmakar, Ananta ; Nimje, Roshan Y.; Silamkoti, Arundutt; Pitchai, Manivel; Basha, Mushkin; et al, Organic Process Research & Development, 2021, 25(4), 1001-1014

Production Method 7

Reaction Conditions
1.1 Reagents: Chromium trioxide
Reference
Monoquaternary neuromuscular blocking agents based on 1-tetralone and 1-indanone
Biggs, D. F.; Casy, A. F.; Chu, Ih; Coutts, R. T., Journal of Medicinal Chemistry, 1976, 19(4), 472-5

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine ;  1 h, rt
1.2 Reagents: Methanol
Reference
Metal-free synthesis of indanes by iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes
Siqueira, Fernanda A.; Ishikawa, Eloisa E.; Fogaca, Andre; Faccio, Andrea T.; Carneiro, Vania M. T.; et al, Journal of the Brazilian Chemical Society, 2011, 22(9), 1795-1807

N-(1-oxotetralin-6-yl)acetamide Raw materials

N-(1-oxotetralin-6-yl)acetamide Preparation Products

Additional information on N-(1-oxotetralin-6-yl)acetamide

Professional Introduction to N-(1-oxotetralin-6-yl)acetamide (CAS No. 88611-67-0)

N-(1-oxotetralin-6-yl)acetamide, a compound with the chemical identifier CAS No. 88611-67-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a tetralin core appended with an acetamide functional group makes it a versatile scaffold for developing novel therapeutic agents.

The tetralin moiety, a bicyclic hydrocarbon derived from decahydroquinoline, is known for its stability and ability to interact with biological targets in a manner that can be modulated through structural modifications. In particular, the 1-oxotetralin derivative introduces an oxygenated group at the 1-position, which can enhance binding affinity and selectivity when interacting with biological receptors. This feature has been exploited in recent research to develop compounds with enhanced pharmacological properties.

The acetamide group at the 6-position of the tetralin ring further contributes to the compound's pharmacological profile. Acetamide derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or even improving biological activity. This characteristic makes N-(1-oxotetralin-6-yl)acetamide a valuable candidate for structure-based drug design, where subtle changes in molecular architecture can lead to significant improvements in drug efficacy and safety.

Recent studies have highlighted the importance of N-(1-oxotetralin-6-yl)acetamide in the development of novel therapeutics. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The oxygenated tetralin core provides a suitable platform for designing molecules that can selectively inhibit specific kinases by binding to their active sites. This has led to the discovery of several lead compounds that show promising preclinical activity.

Another area where N-(1-oxotetralin-6-yl)acetamide has shown promise is in the development of neuroprotective agents. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings suggest that derivatives of this compound may have neuroprotective effects by modulating neurotransmitter activity and reducing oxidative stress.

The synthesis of N-(1-oxotetralin-6-yl)acetamide involves multi-step organic transformations that highlight the synthetic versatility of tetralin derivatives. Key synthetic strategies include oxidation of tetralin to introduce the 1-oxygenation, followed by acetylation at the 6-position to form the acetamide moiety. These synthetic routes have been optimized to ensure high yield and purity, making it feasible for large-scale production and further derivatization.

In conclusion, N-(1-oxotetralin-6-yl)acetamide (CAS No. 88611-67-0) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the oxygenated tetralin core and acetamide group, make it an attractive scaffold for designing novel therapeutic agents. Recent advancements in medicinal chemistry have demonstrated its utility in developing kinase inhibitors and neuroprotective agents, underscoring its importance in addressing critical unmet medical needs.

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(CAS:88611-67-0)N-(1-oxotetralin-6-yl)acetamide
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Purity:99%
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